Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate
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Overview
Description
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is a coordination compound that features two copper ions coordinated to a tricarboxylate ligand derived from citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate typically involves the reaction of copper(II) salts with citric acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the copper ions to the tricarboxylate ligand. The resulting solution is then subjected to crystallization to obtain the pentahydrate form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper(II) sulfate or copper(II) nitrate is reacted with citric acid. The reaction mixture is maintained at an optimal pH and temperature to maximize yield. The product is then purified through filtration and recrystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate can undergo various chemical reactions, including:
Oxidation: The copper ions in the compound can participate in redox reactions, where they alternate between Cu(I) and Cu(II) states.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .
Scientific Research Applications
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and electrochemical reactions due to its redox properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and nanocomposites.
Biomedicine: Research has explored its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism by which Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate exerts its effects involves the coordination of copper ions to the tricarboxylate ligand. This coordination facilitates redox reactions and the formation of reactive oxygen species (ROS), which can interact with biological molecules and pathways. The compound’s antimicrobial activity is attributed to its ability to generate ROS, which can damage bacterial cell membranes and DNA .
Comparison with Similar Compounds
Similar Compounds
Copper(II) citrate: Similar in structure but differs in hydration state and specific coordination environment.
Copper(II) oxalate: Another copper coordination compound with different ligand and properties.
Uniqueness
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is unique due to its specific tricarboxylate ligand derived from citric acid, which imparts distinct redox properties and coordination geometry. This uniqueness makes it particularly suitable for applications in catalysis and materials science .
Properties
IUPAC Name |
dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q2*-1;2*+2;;;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUIKECWNDWAHY-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cu2O19-4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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